molecular formula C27H30O5 B3419878 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose CAS No. 160549-11-1

3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose

Cat. No.: B3419878
CAS No.: 160549-11-1
M. Wt: 434.5 g/mol
InChI Key: PDGHLARNGSMEJE-GWDBROLASA-N
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Description

3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose is a derivative of D-glucose, where three hydroxyl groups at positions 3, 4, and 6 are substituted with benzyl groups. This compound is often used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose typically involves the protection of the hydroxyl groups of D-glucose followed by selective deprotection and benzylation. One common method includes:

    Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using benzyl chloride in the presence of a base such as sodium hydride.

    Selective Deprotection: The protected glucose is then selectively deprotected at the desired positions using reagents like hydrogenolysis.

    Benzylation: The deprotected hydroxyl groups are then benzylated using benzyl bromide and a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Benzyl bromide, potassium carbonate (K2CO3), acetone as solvent.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various benzylated derivatives.

Scientific Research Applications

3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.

    Biology: Employed in the study of carbohydrate-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of glycosylated drugs.

    Industry: Applied in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another benzylated derivative of D-glucose, often used in similar applications.

    2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranose: A derivative with an acetamido group, used in the synthesis of glycosylated compounds.

    1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: An acetylated derivative, used in carbohydrate synthesis.

Uniqueness

3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex carbohydrates and glycosylated compounds.

Properties

IUPAC Name

(4R,5S,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O5/c28-26-16-24(30-18-22-12-6-2-7-13-22)27(31-19-23-14-8-3-9-15-23)25(32-26)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25-,26?,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGHLARNGSMEJE-GWDBROLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450284
Record name 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160549-11-1, 132732-60-6
Record name 2-Deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-hexopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160549-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose a valuable building block in organic synthesis?

A1: this compound serves as a protected form of D-glucosamine, a naturally occurring amino sugar. The benzyl groups protect the hydroxyl groups at positions 3, 4, and 6, allowing for selective chemical manipulations at other positions of the molecule. This selectivity is crucial for synthesizing complex carbohydrates and glycoconjugates. For instance, it's been successfully employed in the synthesis of 2-deoxy-α-D-glucopyranosides, important components of various biologically active molecules.

Q2: Can you elaborate on the role of this compound in synthesizing C-glycosidic analogues?

A2: Researchers successfully utilized this compound to create C-glycosidic analogues of N4-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-L-asparagine (Asn(N4GlcNAc)). These analogues are significant because they possess a reversed amide bond as a substitute for the naturally occurring N-glycosidic linkage. This approach enables the exploration of structure-activity relationships and provides insights into the biological roles of glycoproteins.

Q3: How is this compound employed in glycosylation reactions?

A3: this compound, along with its galactose and mannose counterparts, has been effectively used in glycosylation reactions. These reactions are facilitated by a system comprising p-nitrobenzenesulfonyl chloride, silver trifluoromethanesulfonate, and triethylamine. This methodology has proven particularly useful in synthesizing complex oligosaccharides, as demonstrated by the successful synthesis of a trisaccharide fragment found in the O-specific cell wall polysaccharide of E. coli 058.

Q4: Are there any examples of unique chemical structures synthesized using this compound?

A4: Indeed, this compound has been instrumental in synthesizing the bis(tetrahydropyranyl)piperazine dimer, a novel tricyclic heterocycle. This synthesis involved reacting 2-Amino-3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose with either 1,1′-thionyldiimidazole or 1,1′-sulfonyldiimidazole. This novel heterocyclic ring system opens up possibilities for exploring new chemical spaces and potential applications in various fields.

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